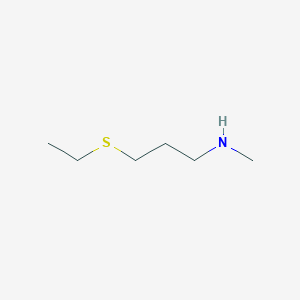

3-(Ethylthio)-N-methylpropan-1-amine

Description

Properties

Molecular Formula |

C6H15NS |

|---|---|

Molecular Weight |

133.26 g/mol |

IUPAC Name |

3-ethylsulfanyl-N-methylpropan-1-amine |

InChI |

InChI=1S/C6H15NS/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3 |

InChI Key |

ULTXMFKZGQCOHG-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-N-methylpropan-1-amine typically involves the alkylation of N-methylpropan-1-amine with an ethylthio group. One common method is the reaction of N-methylpropan-1-amine with ethylthiol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-N-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ethylthio group, yielding N-methylpropan-1-amine.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: N-methylpropan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylthio)-N-methylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in binding interactions with enzymes or receptors, influencing their activity. The compound may also affect cellular pathways by modulating the function of key proteins involved in signal transduction.

Comparison with Similar Compounds

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine

- Structure : Contains a naphthyloxy and thienyl group instead of ethylthio.

- Applications: Intermediate in synthesizing duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) .

- Key Differences :

3-Chloro-N-methylpropan-1-amine hydrochloride

(E,Z)-Desmethyldoxepin

- Structure : Contains a dibenzooxepin ring system and lacks sulfur.

- Applications : Impurity in antidepressant formulations (e.g., doxepin) .

- Key Differences :

Functional Group Impact

Physicochemical Properties

Research Findings and Gaps

- Ethylthio Group Utility : The ethylthio moiety may enhance blood-brain barrier penetration compared to oxygenated analogs, but this remains speculative without direct pharmacokinetic data.

- Contradictions : identifies 3-(ethylthio)propanal as a flavor compound in coffee, suggesting divergent applications for ethylthio derivatives (flavor vs. pharma) .

- Future Directions : Structure-activity relationship (SAR) studies are needed to evaluate the ethylthio group’s impact on receptor binding or metabolic stability.

Biological Activity

3-(Ethylthio)-N-methylpropan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H13S

- Molecular Weight : 117.23 g/mol

| Property | Value |

|---|---|

| CAS Number | [not available] |

| Boiling Point | [not available] |

| Solubility | [not available] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its thioether group may facilitate covalent bonding with nucleophilic sites in proteins, potentially altering their function. This mechanism is crucial for its proposed roles in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study found that thioether-containing compounds demonstrated efficacy against various bacterial strains, suggesting a potential application in developing new antibiotics .

Anticancer Properties

A notable area of interest is the compound's anticancer potential. In vitro studies have shown that derivatives of thioether compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cells. The cytotoxic effects were measured using the MTT assay, revealing that these compounds could be more potent than conventional chemotherapeutics like Tamoxifen .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various thioether derivatives on breast cancer cells. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with low toxicity against normal cells. This suggests the potential for selective targeting of cancer cells while sparing healthy tissue .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thioether compounds, including those related to this compound. The study demonstrated that these compounds effectively inhibited the growth of several pathogenic bacteria, indicating their potential as new antimicrobial agents .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound and its derivatives:

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.

- Purify via column chromatography (silica gel, eluent: CHCl/MeOH 95:5) or fractional distillation.

- Characterize intermediates (e.g., 3-(ethylthio)propanal) using H NMR to confirm regioselectivity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Use EI-MS to detect molecular ion peaks (m/z 133 for [M]) and fragmentation patterns (e.g., loss of –SCHCH at m/z 87) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment; retention time ~8–10 min in acetonitrile/water (70:30) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives in CNS research?

Methodological Answer:

- Structural Modifications :

- Assay Design :

Key Consideration : Include desipramine or clomipramine as positive controls to benchmark activity .

Advanced: What strategies resolve contradictions in reported pharmacological data for this compound, particularly regarding receptor affinity vs. functional activity?

Methodological Answer:

- Standardized Assay Conditions :

- Orthogonal Validation :

- Meta-Analysis :

Advanced: How should impurity profiling and method validation be conducted for this compound to meet regulatory standards in preclinical studies?

Methodological Answer:

- Impurity Profiling :

- Method Validation :

Basic: What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

- Oxidative Stability : Store under inert gas (N) at –20°C to prevent thioether oxidation to sulfoxides .

- pH Sensitivity : Keep aqueous solutions neutral (pH 6–8) to avoid amine protonation or degradation.

- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf life .

Advanced: How can computational modeling guide the optimization of this compound for selective receptor targeting?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with SERT (PDB: 5I6X) and identify key residues (e.g., Tyr95 for π-sulfur interactions) .

- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability and entropy contributions .

- QSAR Models : Develop regression models correlating logP and polar surface area (PSA) with CNS permeability (e.g., %F values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.